4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one
Overview
Description
“4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6BrClO . It has a molecular weight of 245.50 g/mol . The IUPAC name for this compound is 4-bromo-5-chloro-2,3-dihydroinden-1-one .
Molecular Structure Analysis
The compound has a complex structure with bromine (Br), chlorine (Cl), and oxygen (O) atoms attached to a carbon © backbone . The InChI code for this compound is 1S/C9H6BrClO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 .
Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3 , indicating its partition coefficient between octanol and water, which is a measure of its solubility. It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has a topological polar surface area of 17.1 Ų . It has a complexity of 207 .
Scientific Research Applications
Synthesis and Reactivity
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one and its derivatives are prominently used in chemical synthesis and studying reactivity. For instance, the bromination of similar compounds like 4-chloro-1-indanone has been explored, showcasing the formation of mono- and dibromo derivatives, which are significant in various synthetic pathways (Jasouri, Khalafy, Badali, & Piltan, 2010). Additionally, the reactivity of related diazirines has been studied, revealing insights into their behavior and potential applications in organic synthesis (Martinu & Dailey, 2006).
Crystallography and Molecular Structure
Research on similar compounds such as various benzodiazepines has provided valuable data on their crystal structures and molecular forms. These studies are crucial in understanding the physical and chemical properties of these compounds, which can be applied in material science and drug design (Kravtsov et al., 2012).
Biocatalytic Applications
The use of biocatalysts in the synthesis and resolution of similar compounds, like the stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, has been a point of interest. These studies contribute to the field of green chemistry, emphasizing the importance of environmentally friendly and efficient synthesis methods (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).
Application in Pesticide Development
Derivatives of this compound, such as 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, play a crucial role in the development of pesticides like Indoxacarb. This highlights its significance in agricultural chemistry and pest control (Jing, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been studied for their potential biological activities .
Biochemical Pathways
Indole derivatives have been shown to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is described as a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Action Environment
The compound is described as stable under inert atmosphere and at room temperature , suggesting that it may be sensitive to environmental conditions such as oxygen exposure and temperature changes.
Properties
IUPAC Name |
4-bromo-5-chloro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFWUCQLFJKMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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